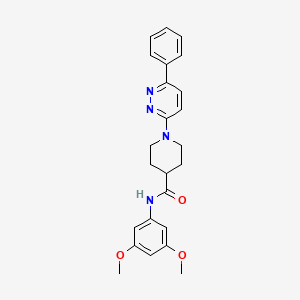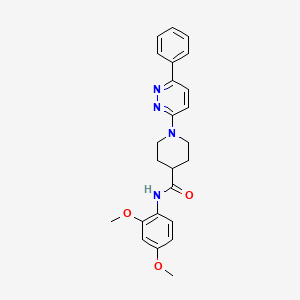![molecular formula C14H10FN5O B11272271 2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11272271.png)
2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is an organic compound belonging to the class of benzanilides. This compound features a benzamide group substituted with a 3-(1H-tetrazol-1-yl)phenyl group and a fluorine atom at the 2-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Nucleophilic Substitution: The process begins with the nucleophilic substitution of 3,4-difluoronitrobenzene with morpholine in the presence of cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) at 50°C for 2 hours. This reaction yields 4-(2-fluoro-4-nitrophenyl)morpholine.
Reduction: The nitro group of the intermediate is then reduced using iron powder and calcium chloride in ethanol at 50°C for 1 hour to produce the corresponding aniline derivative.
Tetrazole Formation: The aniline derivative undergoes cyclization with sodium azide and triethyl orthoformate to form the tetrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or other functional groups.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted benzanilides.
Scientific Research Applications
2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its antibacterial properties make it a candidate for developing new antibiotics to combat drug-resistant bacterial infections.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with bacterial enzymes. It has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition disrupts the bacterial cell cycle, leading to cell death . The tetrazole ring and fluorine atom play crucial roles in enhancing the compound’s binding affinity and specificity for the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-(1H-tetrazol-1-yl)aniline
- 2-methyl-5-(1H-tetrazol-1-yl)aniline
- 4-(5-methyl-1H-tetrazol-1-yl)aniline
- 2-(1H-tetrazol-5-yl)phenylamine
Uniqueness
2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the fluorine atom and the tetrazole ring enhances its antibacterial activity and binding affinity to target enzymes, making it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C14H10FN5O |
|---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
2-fluoro-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10FN5O/c15-13-7-2-1-6-12(13)14(21)17-10-4-3-5-11(8-10)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI Key |
AVDZMQQIFGGWRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Fluorophenyl)piperazino]-3-[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone](/img/structure/B11272190.png)
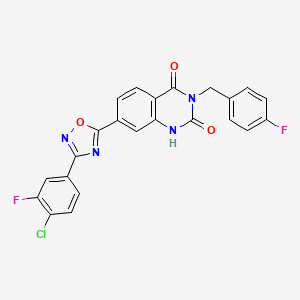
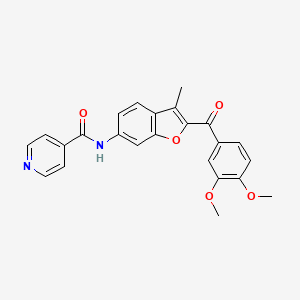
![N-(3,4-Dimethoxybenzyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11272216.png)
![1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11272217.png)
![3-bromo-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B11272223.png)
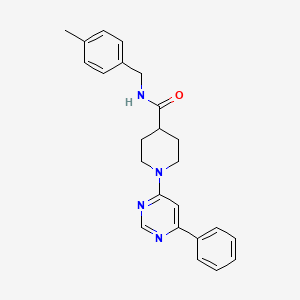
![2-[(1H-indol-3-ylmethyl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11272233.png)
![3-(Benzylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11272234.png)
![N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11272238.png)
![Methyl 4-[(3-cyano-6-methylquinolin-4-yl)amino]benzoate](/img/structure/B11272240.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide](/img/structure/B11272266.png)
